molecular formula C7H4N2O4 B13195935 5-(Furan-2-yl)-1,3,4-oxadiazole-2-carboxylic acid

5-(Furan-2-yl)-1,3,4-oxadiazole-2-carboxylic acid

Cat. No.: B13195935
M. Wt: 180.12 g/mol
InChI Key: IUOKQDISGKYHGK-UHFFFAOYSA-N
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Description

5-(Furan-2-yl)-1,3,4-oxadiazole-2-carboxylic acid is a heterocyclic compound that contains both a furan ring and an oxadiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Furan-2-yl)-1,3,4-oxadiazole-2-carboxylic acid typically involves the cyclization of furan-2-carboxylic acid hydrazide with appropriate reagents. One common method includes the reaction of furan-2-carboxylic acid hydrazide with carbon disulfide, followed by treatment with potassium hydroxide and subsequent acidification . The reaction conditions often involve refluxing in ethanol for several hours.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-(Furan-2-yl)-1,3,4-oxadiazole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines and thiols can react with the oxadiazole ring under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dicarboxylic acid, while nucleophilic substitution can yield various substituted oxadiazole derivatives .

Mechanism of Action

The mechanism by which 5-(Furan-2-yl)-1,3,4-oxadiazole-2-carboxylic acid exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, to modulate biological pathways. For instance, it may inhibit bacterial growth by targeting essential enzymes involved in cell wall synthesis . Further research is needed to elucidate the precise molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Furan-2-yl)-1,3,4-oxadiazole-2-carboxylic acid is unique due to its combination of the furan and oxadiazole rings, which confer distinct chemical and biological properties. Its carboxylic acid group also allows for further functionalization, making it a versatile compound for various applications.

Properties

Molecular Formula

C7H4N2O4

Molecular Weight

180.12 g/mol

IUPAC Name

5-(furan-2-yl)-1,3,4-oxadiazole-2-carboxylic acid

InChI

InChI=1S/C7H4N2O4/c10-7(11)6-9-8-5(13-6)4-2-1-3-12-4/h1-3H,(H,10,11)

InChI Key

IUOKQDISGKYHGK-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=NN=C(O2)C(=O)O

Origin of Product

United States

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